molecular formula C₁₃H₁₀N₂O₅ B1140232 5'-Hydroxy Thalidomide CAS No. 203450-07-1

5'-Hydroxy Thalidomide

Cat. No. B1140232
Key on ui cas rn: 203450-07-1
M. Wt: 274.23
InChI Key:
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Patent
US08716315B2

Procedure details

This example illustrates the preparation of 2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione) having a molecular weight of about 274.2. A mixture of about 1.0 g (about 3.2 mmol) of acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester (single diastereomer) prepared according to Teubert, U. et al., Arch. Pharm. Pharm. Med. Chem., 1998, 331, 7 (incorporated herein by reference) and about 0.3 g (about 1.6 mmol) of p-toluenesulfonic acid was refluxed in about 30 ml of methanol for about 5 hours. The solution was allowed to cool to about room temperature. After cooling, the precipitated product was filtered and recrystallized from acetone/petroleum ether (having a boiling point of about 60° to about 80° C.). Alternatively, the precipitated, filtered product was recrystallized from acetonitrile. A yield of about 0.52 g (about a 60% yield) of 2-(5-hydroxy-2,6-dioxo-piperidin-3-yl)-1H-isoindole-1,3[2H]-dione having a melting point of about 195° to about 230° C. resulted.
[Compound]
Name
2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[CH:12]1[C:17](=[O:18])[NH:16][C:15](=[O:19])[CH:14]([O:20]C(=O)C)[CH2:13]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[OH:20][CH:14]1[C:15](=[O:19])[NH:16][C:17](=[O:18])[CH:12]([N:3]2[C:2](=[O:1])[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:4]2=[O:11])[CH2:13]1

Inputs

Step One
Name
2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester
Quantity
1 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C1CC(C(NC1=O)=O)OC(C)=O
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
to cool to about room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone/petroleum ether (
FILTRATION
Type
FILTRATION
Details
Alternatively, the precipitated, filtered product
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
OC1CC(C(NC1=O)=O)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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